2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a tetrahydroisoquinoline derivative featuring a propynyl substituent at the 2-position and two ketone groups at the 1- and 3-positions. This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research . Its molecular formula is C₁₂H₉NO₂, with a molecular weight of 199.21 g/mol (exact mass may vary based on isotopic composition). The compound is commercially available for research purposes, with pricing tiers ranging from €470 for 250 mg to €1,310 for 2500 mg . Structural characterization techniques such as NMR, IR, and mass spectrometry (commonly applied to analogous tetrahydroisoquinolines in and ) would confirm its purity and configuration .
Properties
IUPAC Name |
2-prop-2-ynyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12(13)15/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPZVSAWSEQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically proceeds under mild conditions, often in the presence of a catalyst such as zinc bromide (ZnBr2) and Oxone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and visible light-induced oxidative formylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
The compound features a unique structure that combines a tetrahydroisoquinoline core with a propynyl side chain. This structural configuration is pivotal for its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- In vitro Studies : The National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. It exhibited significant cytotoxic effects with mean growth inhibition values indicating potential as an anticancer agent .
Antimicrobial Properties
Research indicates that compounds related to tetrahydroisoquinolines demonstrate antimicrobial activities. The synthesis of derivatives of this compound has shown promising results against various bacterial strains:
- Antibacterial Activity : Compounds derived from the isoquinoline structure have been tested against pathogens such as Escherichia coli, showcasing notable antibacterial effects .
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development:
- Molecular Docking Studies : Computational studies have demonstrated strong binding affinities of this compound to critical biological targets, suggesting its potential as a lead compound in drug design .
Case Study 1: Anticancer Efficacy
A study conducted by the NCI involved screening this compound against approximately sixty cancer cell lines. The results indicated an average cell growth inhibition rate of around 12.53%, with specific derivatives showing enhanced activity against certain cancer types .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of tetrahydroisoquinoline were synthesized and tested against E. coli. The findings revealed that these compounds had significant antibacterial activity, outperforming several standard treatments .
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the regulation of neurotransmitters . This inhibition can lead to neuroprotective effects, making the compound a potential candidate for treating neurodegenerative disorders.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The propynyl group in the target compound introduces alkyne reactivity, enabling click chemistry or further functionalization, whereas methoxy, ethoxy, or fluorine substituents in analogues (e.g., ) modulate electronic properties and solubility.
Biological Relevance : Fluorinated derivatives (e.g., 2-(2-fluorophenyl)-4,4-dimethyl-...) may exhibit enhanced blood-brain barrier penetration due to fluorine's lipophilicity, making them candidates for CNS-targeted studies . In contrast, diol-containing derivatives (e.g., ) are more hydrophilic, favoring aqueous-phase applications.
Synthetic Flexibility : Ethoxymethylidene and methylphenyl substituents (e.g., ) demonstrate the scaffold's adaptability for generating diverse pharmacophores.
Metabolic and Toxicological Considerations
While direct toxicological data for this compound are unavailable, structurally related tetrahydroisoquinolines (e.g., N-methylated derivatives) have been implicated in neurotoxicity pathways. For example:
- N-Methylation: Analogues like N-methyl-1,2,3,4-tetrahydroisoquinoline undergo oxidation by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, akin to MPTP's conversion to MPP+ . The propynyl group in the target compound may alter metabolic pathways, but caution is warranted given this precedent.
- MPTP Parallels: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) causes parkinsonism via selective substantia nigra damage . While the target compound lacks the methyl-phenyl moiety, its tetrahydroisoquinoline core shares structural similarities, necessitating further neurotoxicity screening.
Analytical Characterization
All compounds in this class are characterized via:
Biological Activity
2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 410538-30-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 199.21 g/mol. Its structure includes a tetrahydroisoquinoline core that is known to exhibit various pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the THIQ scaffold exhibit significant antimicrobial properties. For instance, a study synthesized various THIQ dipeptides and evaluated their antimicrobial activity against Escherichia coli and other pathogens. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 166 μM to 498 μM against different strains of bacteria .
| Compound | Target Pathogen | MIC (μM) | Activity Level |
|---|---|---|---|
| 7c | S. aureus | 498 | Moderate |
| 7e | S. pyrogens | 315 | Low |
| Various THIQ Dipeptides | E. coli | 166–332 | High |
Anticancer Potential
The anticancer potential of THIQ derivatives has been explored extensively. A series of substituted tetrahydroisoquinoline derivatives were found to inhibit Bcl-2 family proteins, which are crucial in cancer cell survival. The lead compound exhibited a binding affinity () of 5.2 µM against Bcl-2 protein and demonstrated anti-proliferative effects on cancer cells .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Mechanism : The compound's structure allows it to bind effectively to bacterial DNA gyrase, disrupting DNA replication and leading to cell death .
- Anticancer Mechanism : The inhibition of anti-apoptotic proteins like Bcl-2 leads to increased apoptosis in cancer cells. The compound has been shown to activate caspase pathways in Jurkat cells in a dose-dependent manner .
Case Studies
Several case studies have highlighted the efficacy of THIQ compounds:
- Study on Antimicrobial Activity : A novel series of THIQ dipeptides demonstrated potent antibacterial effects against E. coli, outperforming standard antibiotics in some cases .
- Study on Anticancer Activity : Research indicated that certain THIQ derivatives could induce apoptosis in cancer cells through the inhibition of Bcl-2 proteins, showcasing their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or propargylation reactions . For example, analogous tetrahydroisoquinoline derivatives are synthesized by reacting acetylated intermediates (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) with aldehydes under basic conditions (e.g., NaOH in ethanol) . Key factors affecting yield include:
- Catalyst selection : Base catalysts (e.g., NaOH) improve enolate formation.
- Temperature : Room temperature (20–25°C) minimizes side reactions like polymerization.
- Reaction time : Extended stirring (48–72 hours) ensures complete conversion .
Propargylation reactions may require Sonogashira coupling for alkyne introduction, using palladium catalysts and copper iodide .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic signals:
- Propargyl protons : A triplet near δ 2.5–3.0 ppm (C≡CH₂) and a singlet for the terminal alkyne proton (δ ~2.0 ppm).
- Tetrahydroisoquinoline ring protons : Multiplets in δ 3.5–4.5 ppm (CH₂ groups) and aromatic protons in δ 6.5–8.0 ppm .
- 13C NMR : Confirm the carbonyl groups (C=O) at δ 165–175 ppm and alkyne carbons (C≡C) at δ 70–85 ppm .
- IR Spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹) and C≡C (~2100 cm⁻¹) .
Q. What strategies mitigate low yields during propargylation steps in synthesis?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups to prevent undesired side reactions .
- Catalytic systems : Employ Pd(PPh₃)₄/CuI for Sonogashira coupling, ensuring strict anhydrous conditions to avoid catalyst deactivation .
Advanced Research Questions
Q. How does the propargyl substituent influence the compound’s bioactivity compared to other alkyl/aryl groups?
- Methodological Answer : The propargyl group enhances reactivity due to:
- Electron-withdrawing effects : Stabilizes charge in intermediates during metabolic activation.
- Click chemistry compatibility : Enables bioconjugation via azide-alkyne cycloaddition for targeted drug delivery .
Comparative studies with methyl or phenyl substituents show reduced antimicrobial activity (e.g., against S. aureus) in non-alkynylated analogs, highlighting the propargyl group’s role in target binding .
Q. What computational methods predict the compound’s interaction with acetylcholinesterase (AChE) for neurotoxicity studies?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding poses with AChE (PDB ID: 1ACJ). Focus on hydrogen bonding with Ser203 and π-π stacking with Trp86 .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays to predict inhibitory potency .
Q. How can contradictory data on cytotoxicity be resolved across different cell lines?
- Methodological Answer :
- Dose-response standardization : Use identical cell viability assays (e.g., MTT) and normalize data to positive controls (e.g., doxorubicin).
- Mechanistic profiling : Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .
- Metabolic stability assays : Test compound stability in cell culture media to account for degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
